An In-depth Technical Guide to 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione
An In-depth Technical Guide to 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione
CAS Number: 353467-32-0[1]
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione, a unique derivative of the well-established thiazolidinedione (TZD) scaffold. While the parent TZD structure is renowned for its role in medicinal chemistry, particularly as insulin sensitizers, this specific analog with geminal hydroxymethyl groups at the C5 position presents distinct chemical characteristics and potential therapeutic applications that warrant detailed exploration. This document synthesizes available information on the broader TZD class and extrapolates the anticipated properties, synthesis, and potential biological significance of this specific molecule, offering a forward-looking perspective for research and development.
Part 1: Core Scientific Profile and Rationale for Interest
The thiazolidine-2,4-dione (TZD) nucleus is a privileged scaffold in drug discovery, most notably recognized for its utility in developing agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[2][3][4][5][6] Activation of PPARγ is a key mechanism for improving insulin sensitivity, making TZD derivatives like Pioglitazone and Rosiglitazone cornerstones in the management of type 2 diabetes.[2][7] The core structure allows for substitutions at the N3 and C5 positions, which significantly modulate the biological activity.[8][9]
The subject of this guide, 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione, deviates from the typical C5 substitution pattern, which often involves bulky, lipophilic benzylidene groups. The presence of two hydroxymethyl (-CH₂OH) groups at this position introduces a significant change in the molecule's physicochemical profile.
Key Distinguishing Features:
-
Increased Hydrophilicity: The dual hydroxymethyl groups are expected to dramatically increase the water solubility of the TZD core.[10] This property is crucial for formulation and can significantly alter the pharmacokinetic profile of a drug candidate.
-
Hydrogen Bonding Capacity: The hydroxyl moieties can act as both hydrogen bond donors and acceptors, potentially leading to novel interactions with biological targets.[11][12] This opens the possibility of exploring targets beyond the classical PPARγ receptor.
-
Metabolic Stability: Hydroxymethylation can influence a molecule's metabolic fate, sometimes leading to more stable compounds or providing handles for further metabolic transformation.[10]
-
Structural Analogy to Endogenous Molecules: The 1,3-dihydroxyacetone moiety at the C5 position bears a structural resemblance to simple sugars, which could imply interactions with various metabolic enzymes or transporters.
These features suggest that 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione could serve as a valuable lead compound or a versatile synthetic intermediate for a new generation of TZD-based therapeutics with modified pharmacological profiles.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this specific compound, the following properties are predicted based on its structure.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₅H₇NO₄S | Defines the elemental composition. |
| Molecular Weight | 177.18 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| CAS Number | 353467-32-0 | Unique identifier for the chemical substance.[1] |
| LogP (Octanol/Water) | -1.5 to -1.0 (Estimated) | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability. |
| Hydrogen Bond Donors | 3 (two -OH, one -NH) | High capacity for specific interactions with biological targets.[11][12] |
| Hydrogen Bond Acceptors | 4 (four -O) | High capacity for specific interactions with biological targets.[11][12] |
| Topological Polar Surface Area (TPSA) | 104.9 Ų | Suggests the molecule may have difficulty crossing the blood-brain barrier. |
Part 2: Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach involves a two-step process: first, the formation of a 5,5-disubstituted intermediate, followed by the cyclization to form the thiazolidinedione ring. A key starting material for introducing the bis(hydroxymethyl) moiety is dihydroxyacetone (DHA).[13][14][15][16][17]
Caption: Proposed synthetic pathway for 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed method and would require optimization and validation in a laboratory setting.
Objective: To synthesize 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione.
Materials:
-
Dihydroxyacetone (dimer or monomer)[14]
-
Thiourea
-
Chloroacetic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water (deionized)
-
Sodium Bicarbonate
-
Ethyl acetate
-
Hexane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of the Thiazolidine-2,4-dione Precursor:
-
In a round-bottom flask equipped with a reflux condenser, dissolve dihydroxyacetone (1.0 eq) in a mixture of water and ethanol.
-
Add thiourea (1.1 eq) to the solution.
-
Add a catalytic amount of a suitable acid (e.g., a few drops of HCl) to promote the initial condensation reaction.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The intermediate, 2-imino-5,5-bis(hydroxymethyl)thiazolidin-4-one, may precipitate. If not, proceed to the next step.
-
-
Cyclization and Hydrolysis to form the Thiazolidinedione Ring:
-
To the reaction mixture from Step 1, add chloroacetic acid (1.1 eq) and a larger volume of concentrated HCl.[18][19]
-
Heat the mixture to reflux for an additional 8-12 hours. This step facilitates the cyclization and subsequent hydrolysis of the imino group to a carbonyl group.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until the pH is approximately 6-7.
-
The crude product may precipitate upon neutralization. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product remains in solution, perform a liquid-liquid extraction with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterization:
The structure of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (C=O, O-H, N-H, C-S).
-
Melting Point Analysis: To assess the purity of the crystalline solid.
Part 3: Potential Biological Activity and Therapeutic Applications
The biological profile of 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione is currently unexplored. However, based on the extensive research into the TZD scaffold and the known effects of hydroxymethyl groups, we can postulate several promising avenues for investigation.
Modulated PPARγ Agonism and Antidiabetic Potential
The primary mechanism of action for many TZDs is the activation of PPARγ.[2][3][4][5][6] These drugs bind to the PPARγ nuclear receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences, regulating the transcription of genes involved in glucose and lipid metabolism.[20] This leads to improved insulin sensitivity in adipose tissue, muscle, and the liver.[2][7]
Caption: Postulated mechanism of action via PPARγ activation.
The introduction of the polar bis(hydroxymethyl) groups at C5 could alter the binding affinity and selectivity for PPARγ compared to traditional lipophilic TZDs. This might lead to a partial or modulated agonism, which could potentially retain the therapeutic benefits while mitigating some of the side effects associated with full PPARγ agonists, such as fluid retention and weight gain.[2][3]
Anticancer and Antineoplastic Properties
Beyond their metabolic effects, TZD derivatives have demonstrated anticancer activity in various cell lines, including breast, colon, and prostate cancer.[8] The mechanisms are often multifactorial and can include PPARγ-dependent and independent pathways, leading to cell cycle arrest, apoptosis, and differentiation.[21] The unique stereoelectronic properties of 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione could lead to novel interactions with other anticancer targets. The hydroxymethyl groups, in particular, are present in some antineoplastic agents where they can be involved in DNA alkylation after metabolic activation.[21]
Antimicrobial and Antifungal Activity
The TZD scaffold has also been explored for its antimicrobial properties.[8] The mechanism of action is not fully elucidated but may involve the inhibition of essential bacterial enzymes. Dihydroxyacetone itself has been reported to have antifungal properties.[16] The combination of the TZD core with the dihydroxyacetone moiety in a single molecule makes 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione an interesting candidate for screening against a panel of bacterial and fungal pathogens.
Part 4: Future Directions and Conclusion
5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione represents an under-explored area within the rich field of thiazolidinedione chemistry. The unique combination of a proven pharmacophore with polar, functionalizable hydroxymethyl groups provides a compelling rationale for its synthesis and biological evaluation.
Recommendations for Future Research:
-
Chemical Synthesis and Optimization: The proposed synthetic route needs to be experimentally validated and optimized to provide a reliable source of the compound for further studies.
-
In Vitro Biological Screening: The compound should be screened against a diverse panel of biological targets, including:
-
PPARγ binding and transactivation assays to determine its effect on this key receptor.
-
A broad panel of cancer cell lines to assess its antiproliferative activity.
-
A range of bacterial and fungal strains to evaluate its antimicrobial potential.
-
-
Structural Biology: If significant biological activity is identified, co-crystallization studies with the target protein would provide invaluable insights into the binding mode and the role of the hydroxymethyl groups.
-
Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies should be conducted to understand its metabolic stability, permeability, and potential as a drug candidate.[22][23]
References
-
de Oliveira, R. S., de Castro, A. A., & de Oliveira, R. B. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals, 14(9), 894. [Link]
-
Roccasecca, R. M., & Rizzello, A. (2023). An Update on the Current and Emerging Use of Thiazolidinediones for Type 2 Diabetes. Medicina, 59(7), 1215. [Link]
-
Ata, F., & Eid, S. M. (2023). Thiazolidinediones. In StatPearls. StatPearls Publishing. [Link]
-
Lebovitz, H. E. (2019). Thiazolidinediones: the Forgotten Diabetes Medications. Current Diabetes Reports, 19(12), 151. [Link]
-
Vassiliou, V. S., & Tan, C. Y. (2008). Thiazolidinediones: effects on insulin resistance and the cardiovascular system. Heart, 94(9), 1196–1201. [Link]
-
Srinivasa, M. G., Revanasiddappa, B. C., Prabhu, A., Rani, V., Ghate, S. D., & Kumar, B. R. P. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Medicinal Chemistry, 14(7), 1305–1324. [Link]
-
DrugsPlus. (2020, June 20). Thiazolidinediones - Type 2 Diabetes revision video: GCSE, A Level, University biology /pharmacology. YouTube. [Link]
-
Ansari, B., Ali, A., & Asif, M. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Bioinorganic Chemistry and Applications, 2023, 1–11. [Link]
-
Ansari, B., Ali, A., & Asif, M. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. ResearchGate. [Link]
-
Kumar, N. S., & Vanasundari, M. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(7), 1347–1357. [Link]
-
PubChem. (n.d.). Thiazolidinedione. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Kakarla, R., Gaonkar, S. L., & Mullick, P. (2022). Synthesis of Thiazolidinedione Compound Library. Chemistry, 4(3), 768–780. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-Disubstituted thiazolidine-2,4-diones. [Link]
-
Hypha Discovery. (n.d.). The underappreciated hydroxyl in drug discovery. [Link]
-
Sethi, N. S., Singh, A., & Parthasarthy, R. (2013). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology, 1(4), 523. [Link]
-
Hassan, Z. S., Maqtoof, M. S., & Kredy, H. M. (2019). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 11(09 (Suppl.)), 543-549. [Link]
-
Iqbal, M. A., et al. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in Chemistry, 10, 899321. [Link]
-
Wikipedia contributors. (2024, December 26). Antineoplastic. In Wikipedia, The Free Encyclopedia. Retrieved 01:21, January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group. [Link]
-
Cramer, J., Sager, C. P., & Ernst, B. (2019). Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. Journal of Medicinal Chemistry, 62(20), 8915–8930. [Link]
-
Wang, T., et al. (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. ACS Chemical Biology, 17(4), 833–841. [Link]
-
Wikipedia contributors. (2024, November 28). Dihydroxyacetone. In Wikipedia, The Free Encyclopedia. Retrieved 01:22, January 15, 2026, from [Link]
-
Srinivasa, M. G., et al. (2023). Development of novel Thiazolidine-2,4-Dione Derivatives as PPAR-γ Agonists through Design, Synthesis, Computational Docking, MD simulation and comprehensive in-vitro and in-vivo evaluation. RSC. [Link]
-
Pharmaffiliates. (n.d.). 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione. Retrieved January 15, 2026, from [Link]
-
Ciriminna, R., & Pagliaro, M. (2023). Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon. Molecules, 28(6), 2724. [Link]
-
PubChem. (n.d.). Dihydroxyacetone. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Laassiri, S., et al. (2022). TiO2 Catalyzed Dihydroxyacetone (DHA) Conversion in Water: Evidence That This Model Reaction Probes Basicity in Addition to Acidity. Catalysts, 12(12), 1489. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thiazolidinediones: the Forgotten Diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolidinediones: effects on insulin resistance and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidinedione | C3H3NO2S | CID 5437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dihydroxyacetone - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Dihydroxyacetone | C3H6O3 | CID 670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ijrpb.com [ijrpb.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Antineoplastic - Wikipedia [en.wikipedia.org]
- 22. Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives - ProQuest [proquest.com]
- 23. researchgate.net [researchgate.net]
